molecular formula C22H25NO6 B1675434 Lumicolchicine CAS No. 6901-13-9

Lumicolchicine

Cat. No.: B1675434
CAS No.: 6901-13-9
M. Wt: 399.4 g/mol
InChI Key: VKPVZFOUXUQJMW-LXIYXOSZSA-N
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Description

Lumicolchicine is a derivative of colchicine, a natural compound and secondary metabolite commonly produced by plants like Colchicum autumnale and Gloriosa superba . It has been used as a control in studies of the effects of colchicine on microtubule-dependent cellular processes . Prolonged UV-phototransformation of colchicine yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects .


Synthesis Analysis

The synthesis of this compound involves the phototransformation of colchicine. Excitation of colchicine at 366 nm populates the S1 orbital, from which the photoreaction of colchicine initially produces this compound directly in its ground state by a concerted disrotatory electrocyclization . This process involves the tropolone ring .


Molecular Structure Analysis

The molecular formula of this compound is C22H25NO6 . Its average mass is 399.437 Da and its monoisotopic mass is 399.168182 Da . The molecular structure of this compound has one less acetamide group on ring B and ring C compared to colchicine .


Chemical Reactions Analysis

The photolysis of colchicine under ultraviolet and visible light irradiation can effectively degrade colchicine into deacetamido-lumicolchicine . The process conforms to first-order kinetics .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 623.2±55.0 °C at 760 mmHg, and a flash point of 330.7±31.5 °C . Its molar refractivity is 104.6±0.4 cm3, and it has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

1. Plant Biology and Microtubules

Lumicolchicine has been utilized in plant biology, particularly in studies of microtubule-dependent cellular processes. It serves as a control in research exploring the effects of colchicine on these processes. Phototransformation of colchicine into this compound produces derivatives with varying biological activities, which have been observed to strongly inhibit the growth of cress seedlings. This illustrates the different responses of root and hypocotyl to both colchicine and lumicolchicines (Sabnis, 1981).

2. Ineffectiveness in Mitosis Arrest

In human lymphocytes, this compound has been shown to be ineffective in arresting mitosis in metaphase, even at significant concentrations. This points to the potential clinical relevance of this compound's ineffectiveness compared to colchicine (Sagorin, Ertel, & Wallace, 1972).

3. Dentinogenesis Research

In dentinogenesis research, β-lumicolchicine has been used to study the function of microtubules. Experiments on rats indicate that dentin production is dependent on microtubules, as the administration of β-lumicolchicine, which does not interrupt microtubular function, showed no disturbances in odontoblasts and dentin (Dahl et al., 1981).

4. Interaction with GABAA Receptors

Interestingly, β-lumicolchicine, despite not binding tubulin or disrupting microtubules, has been found to interact with GABAA receptors. It can potentiate GABA responses, suggesting a direct effect on the GABAA receptor/chloride channel complex. This finding provides a novel approach to synthesizing ligands for this receptor (Mihic et al., 1994).

5. Studies on Cell Density and Mitogenesis

This compound has been studied for its effects on mitogenesis in cells at different densities. In particular, it does not inhibit DNA synthesis in low cell density cultures, suggesting the involvement of structures containing microtubules in regulating cellgrowth. These results imply that certain biological processes in cells, particularly those dependent on microtubule-containing structures, may vary based on cell density (Baker, 1977).

6. Photoreversal of Colchicine Effects

Research has shown that exposure to sunlight can lead to the photochemical rearrangement of colchicine into this compound, with implications for the potential photoreversal of colchicine effects in living cells. This aspect of this compound could be significant in understanding the biological activities of colchicine and its derivatives (Aronson & Inoué, 1970).

7. Neurobiology and Behavioural Studies

This compound has been utilized in neurobiology and behavioural studies. For instance, its impact on the ultrastructure of non-myelinated axons in cat autonomic nerves has been examined, revealing significant changes in neurotubule numbers and degenerative changes in axons and Schwann cells (Mrá & Kapeller, 1976).

8. Cytoplasmic Microtubules in Membrane Formation

Studies indicate that cytoplasmic microtubules play an essential role in the formation of membrane-bound polyribosomes. This finding was supported by the observation that this compound, which does not disrupt microtubules, was ineffective in altering polyribosomes, unlike colchicine and other similar compounds (Walker & Whitfield, 1985).

9. Binding to Plant Extract Components

This compound's binding to components in plant extractshas been explored to understand its interaction with various binding sites. Different ratios of colchicine- to this compound-binding activity in plant extract fractions suggest multiple binding sites for these alkaloids, contributing to the understanding of their biochemical interactions (Hart & Sabnis, 1976).

10. Formation in Colchicum autumnale L.

In studies of Colchicum autumnale L., a transformation of colchicine into lumicolchicines, mainly β-lumicholchicine, was observed even in parts of the plant not exposed to light. This transformation can also be replicated in vitro by energy transfer from enzyme-generated triplet species to colchicine, providing insights into 'photobiochemistry without light' (Brunetti et al., 1982).

Safety and Hazards

Lumicolchicine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to be used only for scientific research and development and not for use in humans or animals .

Future Directions

Lumicolchicine has been suggested as a useful drug to discriminate between the metabolic and microtubule-mediated processes in cell morphogenesis . It is also being investigated for its use as an anticancer drug . There is an urgent need to enhance the properties and increase the production of this compound with the help of in vitro technologies .

Biochemical Analysis

Biochemical Properties

Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .

Cellular Effects

This compound has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .

Molecular Mechanism

The molecular mechanism of this compound involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . This compound does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .

Temporal Effects in Laboratory Settings

The biological effects of colchicine, from which this compound is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop

Metabolic Pathways

The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .

Transport and Distribution

The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues

Subcellular Localization

Colchicine, from which this compound is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lumicolchicine involves the modification of the natural product colchicine. The key modification involves the introduction of a methoxy group at position 7 of the B ring of colchicine. This modification is achieved through a series of chemical transformations.", "Starting Materials": [ "Colchicine", "Methyl iodide", "Sodium hydride", "Sodium methoxide", "Acetic anhydride", "Acetic acid", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Colchicine is treated with methyl iodide and sodium hydride to introduce a methyl group at position 7 of the B ring.", "Step 2: The resulting compound is treated with sodium methoxide to replace the methyl group with a methoxy group.", "Step 3: The compound is then acetylated using acetic anhydride and acetic acid to protect the methoxy group.", "Step 4: The protected compound is then treated with methanol and chloroform to remove the acetyl group and reveal the methoxy group at position 7.", "Step 5: The final compound, Lumicolchicine, is obtained by recrystallization from water." ] }

6901-13-9

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide

InChI

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1

InChI Key

VKPVZFOUXUQJMW-LXIYXOSZSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC

Appearance

Solid powder

6901-13-9
6901-14-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

eta Lumicolchicine
beta-Lumicolchicine
gamma Lumicolchicine
gamma-Lumicolchicine
Lumicolchicines

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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